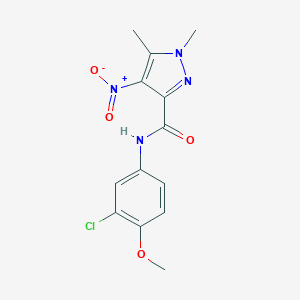![molecular formula C25H25IN4O4 B446466 5-[(4-IODOPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE](/img/structure/B446466.png)
5-[(4-IODOPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-IODOPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE is a complex organic compound with a unique structure that combines several functional groups, including an iodophenoxy group, a morpholinyl group, a benzimidazole moiety, and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-IODOPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the iodophenoxy intermediate: This step involves the iodination of a phenol derivative to introduce the iodine atom.
Synthesis of the benzimidazole moiety: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or ester.
Coupling of the intermediates: The iodophenoxy intermediate is then coupled with the benzimidazole derivative using a suitable coupling reagent.
Introduction of the morpholinyl group: This step involves the alkylation of the benzimidazole intermediate with a morpholine derivative.
Formation of the final compound:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-IODOPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
5-[(4-IODOPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-[(4-IODOPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Potential targets could include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate specific signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(4-bromophenoxy)methyl]-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-furamide
- 5-[(4-chlorophenoxy)methyl]-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-furamide
- 5-[(4-fluorophenoxy)methyl]-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-furamide
Uniqueness
The uniqueness of 5-[(4-IODOPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE lies in the presence of the iodine atom, which can impart unique chemical and biological properties. This can affect the compound’s reactivity, binding affinity, and overall biological activity .
Propriétés
Formule moléculaire |
C25H25IN4O4 |
|---|---|
Poids moléculaire |
572.4g/mol |
Nom IUPAC |
5-[(4-iodophenoxy)methyl]-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H25IN4O4/c26-18-5-7-19(8-6-18)33-17-20-9-10-23(34-20)24(31)28-25-27-21-3-1-2-4-22(21)30(25)12-11-29-13-15-32-16-14-29/h1-10H,11-17H2,(H,27,28,31) |
Clé InChI |
HSKBIVDQUAJWJA-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(O4)COC5=CC=C(C=C5)I |
SMILES canonique |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(O4)COC5=CC=C(C=C5)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(3-{[(2-furylmethyl)sulfanyl]methyl}-4-methoxybenzylidene)-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B446383.png)
![2-(3,4-dimethoxyphenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B446384.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-chloro-2-methoxyphenyl)-2-furamide](/img/structure/B446388.png)
![Methyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B446389.png)
![N,N-DIETHYL-4-[3-(3-HYDROXYPROPYL)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOL-4(3H)-YL]-1-BENZENESULFONAMIDE](/img/structure/B446390.png)
![1-(3-{[(2Z)-3-(4-chlorobenzyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]amino}phenyl)ethanone](/img/structure/B446391.png)


![N-(2-chloropyridin-3-yl)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B446395.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-(2-thienyl)-4-quinolinecarbohydrazide](/img/structure/B446396.png)

![Ethyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B446401.png)
![2,2-dibromo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B446406.png)

